An In-depth Technical Guide to the Physicochemical Properties of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
An In-depth Technical Guide to the Physicochemical Properties of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
Introduction
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1] The functional versatility of these heterocycles is deeply rooted in their physicochemical properties, which are in turn dictated by the nature and arrangement of substituent groups on the triazole ring. This guide focuses on a particularly intriguing derivative: 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. The presence of a mercapto (-SH) group at position 5, a hydroxyl (-OH) group at position 3, and a phenyl ring at position 4 imparts a unique combination of acidic and lipophilic characteristics, making it a compound of significant interest for drug discovery and materials science.
This technical guide provides a comprehensive exploration of the synthesis, structural characterization, and fundamental physicochemical properties of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol. Moving beyond a simple recitation of data, we will delve into the causality behind experimental methodologies, offering field-proven protocols for the determination of key parameters. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling a deeper understanding and utilization of this promising heterocyclic compound.
Synthesis of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
The synthesis of 4,5-disubstituted-1,2,4-triazole-3-thiols is a well-established area of heterocyclic chemistry, typically involving the cyclization of substituted thiosemicarbazides or thiocarbohydrazides.[2][3] For the target compound, a plausible and efficient synthetic route commences with the reaction of a phenyl isothiocyanate with a carbohydrazide, followed by an alkali-mediated intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process. The first step involves the formation of a substituted thiosemicarbazide intermediate by reacting phenyl isothiocyanate with a suitable carbohydrazide. The subsequent and crucial step is the base-catalyzed cyclization of this intermediate, which leads to the formation of the 1,2,4-triazole ring.
Detailed Experimental Protocol
This protocol is a representative method based on established procedures for analogous compounds.[4][5]
Step 1: Synthesis of 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide
-
To a solution of an appropriate alkoxycarbonylhydrazide (1.0 eq) in ethanol, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature with continuous stirring.
-
Reflux the reaction mixture for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from ethanol.
Step 2: Cyclization to 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol
-
Dissolve the 1-(alkoxycarbonyl)-4-phenylthiosemicarbazide (1.0 eq) in an aqueous solution of sodium hydroxide (2 M, 1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and carefully acidify with dilute hydrochloric acid to a pH of 5-6.
-
The precipitated product, 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol, is filtered, washed thoroughly with water to remove any inorganic impurities, and dried.
-
Recrystallization from a suitable solvent such as ethanol or an ethanol-water mixture will yield the purified compound.
Diagram of the Synthetic Workflow
Caption: Synthetic pathway for 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol.
Structural Elucidation and Spectroscopic Characterization
A critical aspect of the physicochemical characterization of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol is the understanding of its tautomeric forms. The presence of both a mercapto and a hydroxyl group on the triazole ring allows for complex tautomeric equilibria.
Tautomerism
This compound can exist in several tautomeric forms, primarily the thiol/thione and the lactam/lactim forms.[3][4] The equilibrium between these forms is influenced by the solvent, temperature, and pH. In the solid state, the thione-lactam form is often predominant, while in solution, a dynamic equilibrium exists.[3]
Caption: Tautomeric equilibria of 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol.
Spectroscopic Data Interpretation
The structural identity of the synthesized compound can be unequivocally confirmed through a combination of spectroscopic techniques.
| Technique | Expected Observations | Interpretation |
| FT-IR (KBr, cm⁻¹) | Broad band ~3400-3200 (O-H), ~3100-3000 (N-H), ~2600-2550 (S-H, often weak), ~1650 (C=O, lactam), ~1600 (C=N), ~1250 (C=S, thione) | Confirms the presence of key functional groups and provides insights into the predominant tautomeric form in the solid state.[6][7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~13.0-14.0 (s, 1H, SH/NH), ~11.0-12.0 (s, 1H, OH/NH), ~7.3-7.6 (m, 5H, Ar-H) | The chemical shifts of the labile protons (SH, OH, NH) are highly dependent on the solvent and concentration, and can provide evidence for the tautomeric equilibrium.[3][8] |
| ¹³C-NMR (DMSO-d₆, δ ppm) | ~160-170 (C=O/C=S), ~145-155 (Triazole C3/C5), ~125-135 (Aromatic carbons) | The chemical shifts of the triazole ring carbons are indicative of the electronic environment and can help distinguish between tautomers.[3][4] |
| Mass Spectrometry (EI-MS) | Molecular ion peak (M⁺) corresponding to the molecular weight of C₈H₇N₃OS. | Confirms the molecular formula. Fragmentation patterns can provide further structural information. |
Core Physicochemical Properties: Experimental Determination and Theoretical Insights
The therapeutic efficacy and developability of a drug candidate are intrinsically linked to its physicochemical properties. The following section outlines the importance and experimental determination of these key parameters for 5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol.
Melting Point
-
Importance: The melting point is a fundamental physical property that provides an indication of the purity and the strength of the crystal lattice of a compound.
-
Experimental Protocol: Capillary Method
-
A small amount of the finely powdered, dry sample is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C/min) near the expected melting point.
-
The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.
-
Solubility
-
Importance: Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Solubility in organic solvents is important for purification, formulation, and various in vitro assays.
-
Experimental Protocol: Shake-Flask Method
-
An excess amount of the compound is added to a known volume of the solvent (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO) in a sealed vial.
-
The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered or centrifuged to remove the undissolved solid.
-
The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Caption: Workflow for equilibrium solubility determination.
Acidity and Basicity (pKa)
-
Importance: The pKa value(s) define the ionization state of the molecule at a given pH. This influences its solubility, lipophilicity, and ability to interact with biological targets. The presence of acidic (thiol, hydroxyl, triazole N-H) and potentially basic (triazole nitrogens) groups suggests that this molecule will have multiple pKa values.
-
Experimental Protocol: Potentiometric Titration
-
A known concentration of the compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
The pKa values are determined from the inflection points of the resulting titration curve.
-
Lipophilicity (LogP)
-
Importance: The partition coefficient (LogP) between an aqueous and a lipid phase is a key indicator of a molecule's ability to cross biological membranes.
-
Experimental Protocol: Shake-Flask Method
-
A solution of the compound at a known concentration is prepared in one of the phases (e.g., n-octanol).
-
An equal volume of the second, immiscible phase (e.g., water or buffer) is added.
-
The mixture is shaken vigorously to allow for partitioning of the compound between the two phases and then centrifuged to ensure complete phase separation.
-
The concentration of the compound in both the aqueous and organic phases is determined.
-
LogP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
-
Thermal Stability
-
Importance: Understanding the thermal stability of a compound is crucial for its handling, storage, and formulation processes.
-
Experimental Protocols:
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. This can reveal decomposition temperatures and the presence of solvates.
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated or cooled. This can be used to determine the melting point, enthalpy of fusion, and detect polymorphic transitions.
-
Crystallographic Information
Summary and Future Perspectives
5-mercapto-4-phenyl-4H-1,2,4-triazol-3-ol is a heterocyclic compound with a rich physicochemical profile stemming from its unique combination of functional groups. Its synthesis is achievable through established synthetic routes, and its structure can be confidently elucidated using a suite of spectroscopic techniques. A critical feature of this molecule is its potential for complex tautomeric equilibria, which will significantly influence its behavior in different environments.
This guide has provided a framework for understanding and determining the key physicochemical properties of this compound. The detailed experimental protocols serve as a practical resource for researchers to generate reliable and reproducible data. Future investigations should focus on the experimental determination of the properties outlined herein, as well as exploring the biological activities of this compound. Its structural features suggest potential as an enzyme inhibitor, a metal chelator, or a precursor for further chemical modifications, making it a fertile ground for future research in medicinal and materials chemistry.
References
-
Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The thione‐thiol tautomerism in 1,2,4‐triazoles. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Overview of Mercapto-1,2,4-Triazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Retrieved from [Link]
-
DergiPark. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
MDPI. (n.d.). (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of 4-(((3-mercapto-5-phenyl-4H-1,2,4- triazole-4-yl)imino)methyl)-2-methoxyphenol and its complexes with Zr(IV), Cd(II) and Sn(II) ions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]
-
European Journal of Chemistry. (2021). X-ray diffraction and Density Functional Theory based structural analyses of 2-phenyl-4-(prop-2-yn-1-yl)-1,2,4-triazolone. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-[2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazol-5(4H). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(4-Chlorophenyl)-1H-1,2,4-triazol-5(4H)-one. Retrieved from [Link]
-
Central Asian Journal of Theoretical and Applied Science. (n.d.). Synthesis, Diagnosis and Study of Molecular Docking for 4-(4- amino-5-mercapto-4H-1,2,4-triazol-3-yl) Phenol and Its Coordinatio. Retrieved from [Link]
-
ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
-
Ovidius University Annals of Chemistry. (n.d.). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole. Retrieved from [Link]
Sources
- 1. crescentchemical.com [crescentchemical.com]
- 2. jocpr.com [jocpr.com]
- 3. mdpi.com [mdpi.com]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Crystal structure of 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole - PMC [pmc.ncbi.nlm.nih.gov]
